2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)
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Overview
Description
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a 4-nitrophenyl group and two tert-butyl groups, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-nitrobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is also common.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: Electrophilic substitution reactions can occur at the furan rings, especially at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furans.
Scientific Research Applications
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The furan rings can interact with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a methyl group instead of a nitro group.
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan): Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various redox reactions, making this compound particularly interesting for applications in medicinal chemistry and materials science.
Properties
CAS No. |
917571-15-4 |
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Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)19-13-11-17(27-19)21(15-7-9-16(10-8-15)24(25)26)18-12-14-20(28-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
IDTFOBWHSMRWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C(C)(C)C |
Origin of Product |
United States |
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